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Synthesis of Racemic 1-(3-Methoxyphenyl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two common and effective methods for the synthesis of racemic **1-(3-methoxyphenyl)ethanamine**, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic routes discussed are one-pot reductive amination and the Leuckart-Wallach reaction, both starting from the readily available 3-methoxyacetophenone. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in laboratory-scale production.

Overview of Synthetic Pathways

The synthesis of racemic **1-(3-methoxyphenyl)ethanamine** from 3-methoxyacetophenone can be efficiently achieved through two primary methods:

- Reductive Amination: This one-pot reaction involves the formation of an imine intermediate
 from 3-methoxyacetophenone and an ammonia source, which is then reduced in situ to the
 desired primary amine. This method is often favored for its milder reaction conditions and
 good yields.
- Leuckart-Wallach Reaction: A classic method in organic synthesis, this reaction utilizes ammonium formate or a mixture of formamide and formic acid to reductively aminate a ketone. It is a robust method, typically requiring higher temperatures.



Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material and Product

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	CAS Number
3- Methoxyacetoph enone	C9H10O2	150.17	Colorless to pale yellow liquid	586-37-8
1-(3- Methoxyphenyl)e thanamine	C9H13NO	151.21	Colorless to pale yellow liquid	62409-13-6

Table 2: Spectroscopic Data for 3-Methoxyacetophenone

Technique	Key Signals/Peaks
¹H NMR (CDCl₃)	δ (ppm): 7.55-7.53 (m, 1H), 7.49-7.47 (m, 1H), 7.39 (t, J=7.9 Hz, 1H), 7.14-7.11 (m, 1H), 3.86 (s, 3H), 2.60 (s, 3H)
¹³ C NMR (CDCl ₃)	δ (ppm): 197.9, 159.9, 138.4, 129.6, 120.9, 119.5, 112.4, 55.4, 26.7
IR (neat)	ν (cm ⁻¹): 1685 (C=O), 1597, 1487, 1258 (C-O), 785
Mass Spec (EI)	m/z (%): 150 (M ⁺ , 35), 135 (100), 107 (20), 77 (25)

Table 3: Spectroscopic Data for Racemic 1-(3-Methoxyphenyl)ethanamine



Technique	Key Signals/Peaks
¹ H NMR (CDCl ₃)	δ (ppm): 7.24 (t, J=7.8 Hz, 1H), 6.90-6.87 (m, 2H), 6.77 (dd, J=8.2, 2.5 Hz, 1H), 4.11 (q, J=6.6 Hz, 1H), 3.81 (s, 3H), 1.63 (br s, 2H, NH ₂), 1.39 (d, J=6.6 Hz, 3H)
¹³ C NMR (CDCl ₃)	δ (ppm): 146.9, 159.8, 129.5, 118.9, 112.2, 111.8, 55.2, 51.1, 25.5
IR (neat)	ν (cm ⁻¹): 3360, 3285 (N-H), 2960, 1600, 1488, 1255 (C-O), 780
Mass Spec (EI)	m/z (%): 151 (M ⁺ , 20), 136 (100), 108 (15), 91 (10)

Experimental Protocols Method 1: One-Pot Reductive Amination

This procedure utilizes ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is advantageous as it is less reactive towards the ketone starting material at neutral or slightly acidic pH, selectively reducing the imine intermediate.[1]

Workflow Diagram:





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Caption: Workflow for the one-pot reductive amination synthesis.

Experimental Procedure:

- To a solution of 3-methoxyacetophenone (15.0 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in 200 mL of methanol, stir the mixture at room temperature for 1 hour.
- Cool the mixture in an ice bath and add sodium cyanoborohydride (3.14 g, 0.05 mol) portionwise over 30 minutes, ensuring the temperature remains below 20°C.
- Remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).



- Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
- To the residue, add 100 mL of water and basify to pH > 12 with a 2 M sodium hydroxide solution.
- Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield racemic 1-(3-methoxyphenyl)ethanamine as a colorless to pale yellow oil.

Expected Yield: 75-85%

Method 2: Leuckart-Wallach Reaction

This classical method employs ammonium formate, which serves as both the ammonia source and the reducing agent at elevated temperatures.[2] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.

Workflow Diagram:



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References

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- 2. Leuckart reaction Wikipedia [en.wikipedia.org]
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